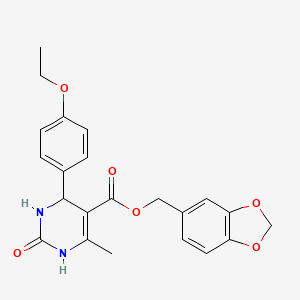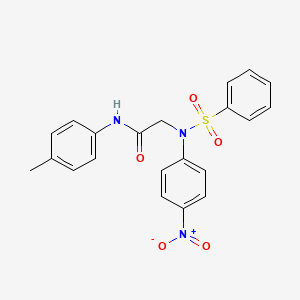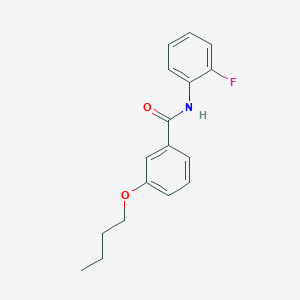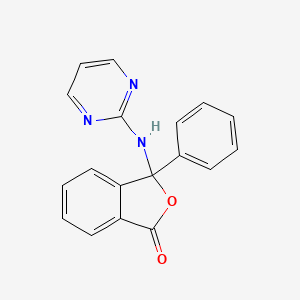![molecular formula C16H17BrO3 B5084376 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the class of compounds known as aryl bromides, which are commonly used as building blocks in the synthesis of other organic compounds. In
Mechanism of Action
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has also been shown to inhibit the activity of the dopamine transporter, which is involved in the reuptake of the neurotransmitter dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene are varied and depend on the specific application and dosage used. In general, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene on the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene in lab experiments is its high purity and stability, which makes it a reliable and consistent tool for research. However, one limitation of using 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene is its relatively high cost, which may limit its accessibility to some researchers.
Future Directions
There are many future directions for research on 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene, including its potential as a therapeutic agent for various diseases, its effects on neurotransmitter release and synaptic plasticity, and its interactions with other compounds in the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process that involves the reaction of 3-(3-methoxyphenoxy)propanol with 1-bromo-2-nitrobenzene, followed by reduction of the nitro group to an amine and subsequent reaction with 4-bromobenzyl bromide. This process yields 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene as a white solid with a melting point of 97-98°C.
Scientific Research Applications
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been used as a tool to study protein-ligand interactions and enzyme kinetics. In neuroscience, 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene has been studied for its effects on neurotransmitter release and synaptic plasticity.
properties
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-13-6-4-7-14(12-13)19-10-5-11-20-16-9-3-2-8-15(16)17/h2-4,6-9,12H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBMKJUOKAOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)



![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)
![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)